2-(Cyclohept-1-en-1-yl)-1,1'-biphenyl
Description
Contextualization of Biphenyl (B1667301) and Cycloalkenyl Structures in Contemporary Organic Synthesis
Biphenyls and their derivatives are cornerstone structures in modern organic chemistry. researchgate.net The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is a privileged scaffold found in a vast array of molecules, including pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Their prevalence stems from their rigid, planar or near-planar geometry which can be tailored by substitution to influence electronic properties and spatial orientation. researchgate.net The synthesis of biphenyls has been revolutionized by the development of palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Negishi couplings, which allow for the efficient and modular construction of unsymmetrically substituted biphenyls. researchgate.netbohrium.com A key feature of ortho-substituted biphenyls is the phenomenon of atropisomerism, where restricted rotation around the central single bond due to steric hindrance can lead to stable, isolable enantiomers. pharmaguideline.comcutm.ac.inyoutube.com This axial chirality is of significant interest in asymmetric catalysis and drug design. slideshare.net
Rationale for Investigating the Chemical Compound 2-(Cyclohept-1-en-1-yl)-1,1'-biphenyl
The rationale for a focused investigation into this compound stems from the unique combination of its constituent parts. The placement of a bulky cycloheptenyl group at the ortho-position of a biphenyl core is expected to impose a significant steric barrier to rotation around the pivotal C-C single bond. This structural feature makes it a prime candidate for exhibiting atropisomerism. pharmaguideline.comcutm.ac.in The study of such a molecule would allow for a deeper understanding of how the size and conformational flexibility of a cycloalkenyl substituent influence the rotational energy barrier and the stability of the resulting atropisomers.
Scope and Objectives of Academic Inquiry into this compound
A comprehensive academic inquiry into this compound would encompass several key objectives. The primary goal would be the development of an efficient and stereoselective synthesis of the compound. This would likely involve a cross-coupling strategy, such as a Suzuki coupling between 2-bromobiphenyl (B48390) and a suitable cycloheptenylboronic acid derivative, or a similar modern C-C bond-forming reaction.
Subsequent objectives would focus on the detailed structural and stereochemical characterization of the molecule. This would involve a combination of spectroscopic techniques and computational studies.
Key Research Objectives:
Synthesis: To establish a reliable and scalable synthetic route to this compound.
Structural Elucidation: To unambiguously determine the molecular structure and connectivity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Atropisomerism Study: To investigate the rotational barrier around the biphenyl axis through dynamic NMR spectroscopy or computational modeling to determine if stable atropisomers exist and can be isolated.
Chiral Resolution: If atropisomers are stable, the development of methods for their separation, for example, by chiral chromatography, would be a significant objective.
Functionalization: To explore the reactivity of the cycloheptenyl double bond for the synthesis of new derivatives.
The fulfillment of these objectives would provide valuable insights into the fundamental chemistry of sterically hindered biphenyls and contribute to the broader field of organic synthesis.
Illustrative Research Findings
Given the absence of published experimental data for this compound, the following tables represent hypothetical but chemically plausible data that would be expected from a successful synthesis and characterization of the compound.
Table 1: Hypothetical Spectroscopic Data
This interactive table presents the kind of data that would be sought to confirm the structure of the target compound.
| Technique | Expected Observations |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.50-7.20 (m, 9H, Ar-H), 5.85 (t, J = 6.0 Hz, 1H, =CH), 2.30-2.10 (m, 4H, allylic CH₂), 1.80-1.50 (m, 6H, other CH₂) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 145.0, 142.5, 141.0, 138.0 (quaternary Ar-C and C=C), 130.0-127.0 (Ar-CH), 125.0 (=CH), 35.0, 32.5, 28.0, 27.5, 26.0 (cycloheptenyl CH₂) |
| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₁₉H₂₁: 249.1638; found: 249.1641 |
Note: The data in this table is illustrative and not based on experimental results.
Table 2: Investigated Reaction Parameters for Synthesis
This table outlines a potential synthetic approach and parameters that could be explored.
| Reaction | Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |
| Suzuki Coupling | 2-Bromobiphenyl | Cyclohept-1-en-1-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75 |
Note: This represents a plausible synthetic strategy, not a reported procedure.
Structure
3D Structure
Properties
CAS No. |
98509-52-5 |
|---|---|
Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-(2-phenylphenyl)cycloheptene |
InChI |
InChI=1S/C19H20/c1-2-5-11-16(10-4-1)18-14-8-9-15-19(18)17-12-6-3-7-13-17/h3,6-10,12-15H,1-2,4-5,11H2 |
InChI Key |
JORBRHZLIYRBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohept 1 En 1 Yl 1,1 Biphenyl
Strategic Approaches to Carbon-Carbon Bond Formation for the Target Compound
The creation of the carbon-carbon bond linking the biphenyl (B1667301) and cycloheptenyl rings is the key challenge in the synthesis of 2-(cyclohept-1-en-1-yl)-1,1'-biphenyl. The primary disconnection for retrosynthetic analysis is at this bond, leading to two main synthetic strategies: the coupling of a biphenyl derivative with a cycloheptene (B1346976) derivative, or the annulation of a pre-functionalized biphenyl to form the seven-membered ring. The former approach is generally more convergent and is the focus of the methodologies discussed herein.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, a cornerstone of modern organic synthesis, offers powerful tools for the construction of carbon-carbon bonds with high efficiency and selectivity. Palladium and gold catalysts are particularly noteworthy for their versatility in forming bonds between sp²-hybridized carbon atoms, which are present in both the biphenyl and cycloheptenyl moieties of the target molecule.
The Suzuki-Miyaura reaction is a robust and widely employed palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned.
Strategy A would involve the coupling of a 2-halobiphenyl (e.g., 2-bromobiphenyl (B48390) or 2-iodobiphenyl) with a cyclohept-1-en-1-ylboronic acid or a corresponding boronate ester. This approach benefits from the commercial availability of various 2-halobiphenyls. The cycloheptenylboronic acid derivative would need to be synthesized, for instance, through the hydroboration of cycloheptyne or the borylation of a cycloheptenyl halide.
Strategy B would utilize the coupling of a biphenyl-2-boronic acid or its ester with a 1-halocycloheptene. Biphenyl-2-boronic acid is also a readily accessible starting material. The synthesis of a suitable 1-halocycloheptene, such as 1-iodocycloheptene, would be a necessary preceding step.
The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired biphenyl product and regenerate the Pd(0) catalyst. The choice of ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 2-Halobiphenyl | Cyclohept-1-en-1-ylboronic acid/ester | Pd(0) catalyst, Base | This compound |
| Biphenyl-2-boronic acid/ester | 1-Halocycloheptene | Pd(0) catalyst, Base | This compound |
Gold(I) complexes have emerged as powerful catalysts for the activation of alkenes and alkynes towards nucleophilic attack. A potential, though less conventional, approach for the synthesis of this compound could involve a gold-catalyzed hydroarylation of cycloheptyne or a related strained cycloalkyne with a biphenyl nucleophile. Alternatively, a gold-catalyzed reaction could potentially be employed to couple a suitably functionalized biphenyl derivative with a cycloheptene precursor, although this is a less explored area for this specific type of transformation. The high affinity of gold(I) for π-systems could enable unique reaction pathways not accessible with other transition metals.
Organometallic Reagent-Based Syntheses
The use of pre-formed organometallic reagents, such as Grignard or organolithium compounds, provides a classic and effective method for the formation of carbon-carbon bonds. These highly nucleophilic reagents can react with suitable electrophiles to construct the desired molecular framework.
The Grignard reaction offers a versatile pathway for the synthesis of the target compound. A plausible route would involve the preparation of a 2-biphenylylmagnesium halide (a Grignard reagent) from a 2-halobiphenyl and magnesium metal. This organometallic species could then be reacted with cycloheptanone (B156872). The resulting tertiary alcohol, 1-(biphenyl-2-yl)cycloheptan-1-ol, would then need to undergo a dehydration reaction to introduce the double bond, yielding this compound. Careful control of the dehydration conditions would be necessary to ensure the formation of the desired endocyclic alkene isomer.
| Step 1: Grignard Reaction | |
| Reactants | 2-Halobiphenyl, Magnesium, Cycloheptanone |
| Intermediate | 1-(Biphenyl-2-yl)cycloheptan-1-ol |
| Step 2: Dehydration | |
| Reactant | 1-(Biphenyl-2-yl)cycloheptan-1-ol |
| Product | This compound |
An alternative Grignard approach would involve the synthesis of a cyclohept-1-en-1-ylmagnesium halide and its subsequent coupling with a 2-halobiphenyl, likely catalyzed by a transition metal such as palladium or nickel in a Kumada-style coupling.
Organolithium reagents, being more reactive than their Grignard counterparts, offer another avenue for the synthesis of this compound. A 2-lithiobiphenyl species can be generated from a 2-halobiphenyl via lithium-halogen exchange or by direct deprotonation of biphenyl if a suitable directing group is present. This highly reactive nucleophile would then be reacted with cycloheptanone in a manner analogous to the Grignard approach, followed by dehydration of the resulting alcohol.
Cycloaddition Reactions Leading to the Cycloheptenyl Moiety
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems with high stereocontrol. libretexts.org For the formation of the seven-membered cycloheptenyl ring, [4+3] and [5+2] cycloadditions are particularly relevant. researchgate.net These pericyclic reactions involve the combination of two different π-electron systems to form a cyclic product. libretexts.orglibretexts.org
In a potential synthetic route, a precursor containing the biphenyl moiety could be designed to act as one of the π-systems in a cycloaddition reaction. For instance, a 2-vinylbiphenyl derivative could act as a four-π-electron component (diene) in a [4+3] cycloaddition with a three-atom oxyallyl cation species to construct the seven-membered ring. Alternatively, a [5+2] cycloaddition could be envisioned, although finding stable and suitable five-atom components can be challenging. researchgate.net The utility of strained intermediates like cyclohexyne (B14742757) and cyclopentyne (B14760497) in cycloadditions to build heterocyclic scaffolds suggests that similar strategies could be adapted for carbocyclic systems like cycloheptenes. nih.gov
Intramolecular Cyclization and Annulation Routes
Intramolecular reactions provide an effective means of forming cyclic structures, often with favorable kinetics. An intramolecular cyclization approach to the cycloheptenyl moiety would involve a biphenyl precursor bearing a linear seven-carbon chain at the 2-position. This chain would need to have appropriate functional groups at its termini to facilitate ring closure.
For example, a Wittig-type reaction or a Heck reaction could be employed. In an intramolecular Heck reaction, a biphenyl derivative with a C7 chain containing a terminal alkene and an appropriately positioned halide could undergo palladium-catalyzed cyclization to form the cycloheptenyl ring. Similarly, an aldol (B89426) condensation or a Dieckmann condensation on a suitably functionalized biphenyl-C7 precursor could also lead to the seven-membered ring, which could then be further modified to introduce the double bond in the desired position. Such complex intramolecular strategies are key in the total synthesis of natural products. nih.gov
Electrosynthetic Approaches in the Construction of Cycloalkenyl Biphenyls
Electrosynthesis represents a green and powerful alternative to traditional chemical methods, using electrons as "reagents" to avoid waste and potentially toxic reagents. nih.gov This methodology could be applied to the synthesis of this compound in several ways.
Anodic oxidation could be used to generate radical cations from either the biphenyl or a cycloheptene precursor, which could then undergo a C-C bond-forming reaction. For example, an electrochemically induced cross-coupling reaction between a 2-halobiphenyl and a cycloheptenyl organometallic reagent could be explored. Furthermore, intramolecular electrochemical cyclization of a functionalized biphenyl precursor could be a viable route. The renaissance of electro-organic methods has expanded their application to the construction of complex molecules, making it a plausible, albeit less conventional, strategy for this target. nih.govresearchgate.net
Synthesis of Advanced Precursors and Functional Group Interconversions
The success of the synthesis heavily relies on the efficient preparation of key building blocks: a functionalized biphenyl scaffold and a reactive cycloheptenyl unit.
Preparation of Functionalized Biphenyl Scaffolds
The biphenyl core is most commonly synthesized via transition-metal-catalyzed cross-coupling reactions. rsc.org These methods involve the coupling of two aryl precursors. For the target molecule, a 2-substituted biphenyl is required, where the substituent is a reactive group suitable for coupling with the cycloheptenyl moiety. Common choices include a halogen (Br, I) or a boronic acid/ester group.
Several named reactions are suitable for this purpose, with the Suzuki-Miyaura reaction being one of the most versatile and widely used due to the mild reaction conditions and commercial availability of reagents. rsc.orgnih.govnih.gov
| Reaction Name | Aryl Precursor 1 | Aryl Precursor 2 | Catalyst/Reagent | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide (Ar-X) | Aryl Boronic Acid (Ar'-B(OH)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance. nih.govresearchgate.net |
| Stille Coupling | Aryl Halide (Ar-X) | Aryl Stannane (Ar'-SnR₃) | Palladium Catalyst | Tolerates many functional groups, but tin reagents are toxic. rsc.orgnih.gov |
| Hiyama Coupling | Aryl Halide (Ar-X) | Aryl Silane (Ar'-SiR₃) | Palladium Catalyst, Fluoride Source | Low toxicity of silicon reagents. rsc.orgorganic-chemistry.org |
| Negishi Coupling | Aryl Halide (Ar-X) | Aryl Zinc (Ar'-ZnX) | Palladium or Nickel Catalyst | High reactivity of organozinc reagents. |
| Ullmann Reaction | Aryl Halide (Ar-X) | Aryl Halide (Ar-X) | Copper (High Temp) | Homocoupling, harsh conditions. |
To synthesize a 2-bromobiphenyl precursor, one could perform a Suzuki coupling between 1-bromo-2-iodobenzene (B155775) and phenylboronic acid. This would place the bromine atom in the ideal position for a subsequent coupling reaction.
Synthesis of Cycloheptenyl Building Blocks
The preparation of a reactive cycloheptenyl building block is a critical step. A practical route starts from the commercially available cycloheptanone. tubitak.gov.trtubitak.gov.tr A Grignard reaction between cycloheptanone and phenylmagnesium bromide, followed by dehydration, yields 1-phenylcycloheptene. Subsequent hydroboration-oxidation would produce 2-phenylcycloheptanone. tubitak.gov.trtubitak.gov.tr
This ketone can then be converted into a reactive species for cross-coupling. For example, conversion to its hydrazone followed by treatment with iodine can yield a vinyl iodide, such as 1-iodo-2-phenylcycloheptene. tubitak.gov.tr Alternatively, to prepare a cycloheptenyl boronic acid or ester for a Suzuki reaction, the vinyl iodide can be converted into a Grignard or organolithium reagent and then reacted with a trialkyl borate. Organoboron reagents are exceptionally stable and are key partners in Suzuki-Miyaura cross-coupling. nih.gov
Optimization of Reaction Parameters and Yield Enhancement in the Synthesis of this compound
The final and most crucial step is the cross-coupling of the functionalized biphenyl scaffold (e.g., 2-bromobiphenyl) and the cycloheptenyl building block (e.g., cyclohept-1-en-1-ylboronic acid). The Suzuki-Miyaura reaction is the method of choice for this transformation. nih.gov Optimizing the reaction conditions is essential to maximize the yield and purity of the final product, this compound. Key parameters to consider include the choice of catalyst, ligand, base, and solvent. researchgate.netresearchgate.net
Systematic screening of these parameters is typically performed to identify the optimal conditions. researchgate.netmdpi.com
| Parameter | Examples | Effect on Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium source and its oxidation state can significantly impact catalytic activity. PdCl₂(PPh₃)₂ is often a robust choice. researchgate.net |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos, Phosphite ligands | Bulky, electron-rich phosphine (B1218219) ligands often enhance the rate of oxidative addition and reductive elimination, improving yields, especially for challenging substrates like aryl chlorides. nih.gov |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for the transmetalation step. Its strength and solubility affect the reaction rate. K₂CO₃ and K₃PO₄ are commonly effective. nih.govresearchgate.net |
| Solvent | Toluene, Dioxane, Dimethylformamide (DMF), Ethanol/Water mixtures | The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like DMF or solvent mixtures like ethanol/water often give good results. nih.govresearchgate.net |
| Temperature | Room Temperature to >100 °C | Higher temperatures generally increase the reaction rate but can also lead to side reactions like protodeboronation. Optimal temperature is typically between 65-100 °C. nih.govmdpi.com |
For a model reaction coupling an aryl bromide with a cycloalkenyl boronic acid, a typical starting point for optimization might be using PdCl₂(PPh₃)₂ as the catalyst with K₂CO₃ as the base in a DMF solvent at 90 °C. researchgate.net By systematically varying each parameter—for example, testing different palladium catalysts, a range of bases from weak to strong, and various solvent systems—the conditions can be fine-tuned to achieve the highest possible yield of this compound. researchgate.netmdpi.com
Catalyst and Ligand Optimization
The selection of an appropriate palladium catalyst and a suitable ligand is paramount for the successful synthesis of sterically hindered biaryls like this compound. The steric hindrance around the 2-position of the biphenyl ring system necessitates the use of highly active and robust catalyst systems.
Modern palladium-catalyzed cross-coupling reactions have largely moved towards the use of pre-formed palladium(II) precatalysts in combination with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These catalyst systems are known to facilitate the challenging oxidative addition and reductive elimination steps in the catalytic cycle, especially for sterically congested substrates.
Research into analogous sterically hindered Suzuki-Miyaura couplings has demonstrated the superior performance of specific classes of ligands. For instance, biarylphosphine ligands, such as those developed by the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are widely recognized for their efficacy in coupling sterically demanding partners. These ligands feature bulky substituents that promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition to hindered aryl halides.
Similarly, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating properties and steric bulk can lead to highly stable and active palladium catalysts. For challenging couplings, the use of bulky NHC ligands has been shown to provide excellent yields where traditional phosphine ligands might fail.
The optimization process for a reaction like the synthesis of this compound would involve screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in conjunction with a panel of these advanced ligands. The data below is representative of such an optimization process for a sterically hindered biaryl synthesis.
Table 1: Representative Data for Catalyst and Ligand Optimization in a Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | <10 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | 45 |
| 3 | Pd(OAc)₂ | SPhos | 85 |
| 4 | Pd₂(dba)₃ | XPhos | 92 |
This table presents hypothetical data based on typical results for analogous sterically hindered Suzuki-Miyaura couplings.
Solvent Effects and Temperature Control
The choice of solvent and the precise control of reaction temperature are critical factors that can significantly influence the rate, yield, and selectivity of the Suzuki-Miyaura coupling. The solvent must be capable of dissolving the reactants and the catalyst system, and its polarity can play a key role in stabilizing intermediates within the catalytic cycle.
Commonly used solvents for these reactions include ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). The selection of the optimal solvent often depends on the specific catalyst system and substrates being used. For instance, the use of aqueous solvent mixtures can sometimes accelerate the reaction, particularly the transmetalation step.
Temperature control is equally important. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of undesired side products. For sterically hindered couplings, it is often necessary to heat the reaction mixture to overcome the activation energy barrier for the key steps of the catalytic cycle. However, the optimal temperature must be determined empirically to maximize the yield of the desired product while minimizing degradation. Microwave irradiation has also been employed to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.
Table 2: Representative Data for Solvent and Temperature Optimization
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Toluene | 80 | 65 |
| 2 | Toluene | 110 | 85 |
| 3 | Dioxane | 80 | 78 |
| 4 | Dioxane | 100 | 92 |
| 5 | THF | 65 | 55 |
This table presents hypothetical data based on typical results for analogous sterically hindered Suzuki-Miyaura couplings.
Role of Additives and Co-Catalysts
Additives and co-catalysts can play a crucial role in enhancing the efficiency of Suzuki-Miyaura reactions, particularly for challenging substrates. The most critical additive is the base, which is required to activate the organoboron species for transmetalation. The choice of base can significantly impact the reaction outcome.
A variety of inorganic and organic bases are commonly employed. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The strength and solubility of the base can influence the rate of the reaction. For instance, stronger bases may lead to faster reactions but can also promote side reactions. The use of aqueous base solutions is a common practice.
In some cases, other additives can be beneficial. For example, the addition of silver(I) oxide (Ag₂O) has been reported to promote certain Suzuki-Miyaura couplings, particularly those involving electron-deficient boronic acids. Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can be employed in biphasic solvent systems to facilitate the interaction between the aqueous and organic phases. The role of these additives is often to enhance the rate of a specific step in the catalytic cycle or to stabilize the active catalyst.
Table 3: Representative Data for the Effect of Base
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | Na₂CO₃ | 68 |
| 2 | K₂CO₃ | 85 |
| 3 | Cs₂CO₃ | 92 |
| 4 | K₃PO₄ | 90 |
This table presents hypothetical data based on typical results for analogous sterically hindered Suzuki-Miyaura couplings.
Chemical Reactivity and Transformations of 2 Cyclohept 1 En 1 Yl 1,1 Biphenyl
Reactivity of the Cycloheptenyl Olefinic System
The double bond in the cycloheptenyl ring is an electron-rich center, making it prone to attack by electrophiles and participation in various addition and functionalization reactions.
Electrophilic Addition Reactions
The carbon-carbon double bond of the cycloheptenyl group readily undergoes electrophilic addition. chemguide.co.uk In these reactions, an electrophile attacks the π bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org This process results in the breaking of the π bond and the formation of two new σ bonds. libretexts.org The regioselectivity of the addition to this unsymmetrical alkene is generally governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms, leading to the more stable carbocation. libretexts.org
Common electrophilic addition reactions for such systems include:
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl).
Hydration: Addition of water in the presence of an acid catalyst. libretexts.org
Halogenation: Addition of halogens (e.g., Br₂, Cl₂).
| Reaction | Reagent | Product Type |
|---|---|---|
| Hydrohalogenation | HX (e.g., HBr, HCl) | Haloalkane |
| Hydration | H₂O, H⁺ catalyst | Alcohol |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkane |
Cycloaddition Reactions (e.g., Diels-Alder)
The olefinic bond of the cycloheptenyl group can act as a dienophile in Diels-Alder reactions, a powerful tool for forming six-membered rings. wikipedia.org This [4+2] cycloaddition involves the reaction of a conjugated diene with the alkene (dienophile). youtube.com The reaction is typically concerted, meaning all bond-breaking and bond-forming steps occur simultaneously in a single transition state. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, although unsubstituted alkenes can also participate. youtube.com
In the context of 2-(cyclohept-1-en-1-yl)-1,1'-biphenyl, the cycloheptenyl double bond would react with a suitable diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to form a new bicyclic or polycyclic system. youtube.comnih.gov The stereochemistry of the resulting adduct is predictable based on the Woodward-Hoffmann rules. ut.ac.ir The size of the cycloalkene ring can influence the product distribution in such reactions. nih.gov
Selective Functionalization of Allylic and Vinylic C-H Bonds
Recent advances in catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds. For the cycloheptenyl moiety, both allylic (C-H bonds on the carbon adjacent to the double bond) and vinylic (C-H bonds on the carbons of the double bond) positions are potential sites for such transformations.
Palladium-catalyzed reactions are prominent in this area. For instance, Pd(II)/sulfoxide catalytic systems have been developed for the sequential allylic C-H oxidation and vinylic C-H arylation of α-olefins. illinois.edunih.gov These methods allow for the introduction of new functional groups at these specific positions with high regio- and stereoselectivity. illinois.edunih.gov Group 9 transition-metal complexes have also been utilized for the catalytic functionalization of allylic C-H bonds, proceeding through π-allyl intermediates. rsc.org These reactions can form C-N, C-O, and C-C bonds. rsc.org
Hydrogenation and Reduction Pathways
The double bond of the cycloheptenyl ring can be saturated through hydrogenation, a reaction that adds hydrogen across the double bond, typically in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel. researchgate.net The reaction converts the alkene to the corresponding cycloalkane.
In the case of this compound, selective hydrogenation of the cycloheptenyl double bond would yield 2-cycloheptyl-1,1'-biphenyl. Complete hydrogenation of the entire molecule, including the biphenyl (B1667301) rings, would require more forcing conditions and would result in 2-cycloheptylbicyclohexyl. The selective hydrogenation of one aromatic ring in biphenyl to form cyclohexylbenzene (B7769038) (CHB) has been achieved using skeletal Ni catalysts. researchgate.net Catalytic hydrogenation of biphenyl to bicyclohexyl (B1666981) has been studied using supported transition metal catalysts. researchgate.net
Transformations Involving the Biphenyl Core
The biphenyl system consists of two phenyl rings linked by a single bond. While generally less reactive than the cycloheptenyl double bond, the aromatic rings can undergo substitution reactions.
Aromatic Substitution Reactions
The biphenyl core is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on one of the aromatic rings. The phenyl group is an activating group, directing incoming electrophiles to the ortho and para positions of the other ring. youtube.com Therefore, in this compound, the unsubstituted phenyl ring would be activated by the substituted ring, with substitution occurring preferentially at its ortho and para positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.
It is important to note that the cycloheptenyl substituent may exert some steric hindrance, potentially influencing the regioselectivity of the substitution on the adjacent phenyl ring.
Oxidative Transformations
The carbon-carbon double bond in the cycloheptene (B1346976) ring is the primary site for oxidative reactions. Standard laboratory procedures can be employed to transform this functional group into epoxides, diols, or to induce complete cleavage of the ring.
Epoxidation: The alkene can be converted to its corresponding epoxide, forming 2-(1,2-epoxycycloheptyl)-1,1'-biphenyl. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond in a concerted mechanism, resulting in a three-membered oxirane ring.
Dihydroxylation: The cycloheptene ring can undergo dihydroxylation to yield a vicinal diol, 2-(1,2-dihydroxycycloheptyl)-1,1'-biphenyl. This can be accomplished through two main stereochemical pathways. Syn-dihydroxylation, where both hydroxyl groups add to the same face of the double bond, is commonly performed using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant, or with cold, alkaline potassium permanganate (B83412) (KMnO₄). wikipedia.orgumkc.edu Anti-dihydroxylation, with the hydroxyl groups adding to opposite faces, is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. wikipedia.orgwikipedia.org
Oxidative Cleavage: The double bond can be completely broken through oxidative cleavage, leading to the formation of carbonyl compounds. mychemblog.com The most common method for this is ozonolysis, where the alkene reacts with ozone (O₃) to form an unstable ozonide intermediate. stackexchange.com Subsequent work-up conditions determine the final products. A reductive work-up (e.g., with zinc dust or dimethyl sulfide) cleaves the double bond to yield a dicarbonyl compound, specifically 2-(2-oxo-1-yl)-1,1'-biphenyl-2'-carbaldehyde. An oxidative work-up (e.g., with hydrogen peroxide) would further oxidize the resulting aldehyde to a carboxylic acid. stackexchange.comresearchgate.net
| Transformation | Typical Reagents | Expected Product |
|---|---|---|
| Epoxidation | m-CPBA, Peroxyacetic acid | 2-(1,2-Epoxycycloheptyl)-1,1'-biphenyl |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. Cold, dilute KMnO₄, NaOH | cis-2-(1,2-Dihydroxycycloheptyl)-1,1'-biphenyl |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | trans-2-(1,2-Dihydroxycycloheptyl)-1,1'-biphenyl |
| Oxidative Cleavage (Reductive Work-up) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Biphenyl-2-yl-substituted heptane-1,7-dial |
| Oxidative Cleavage (Oxidative Work-up) | 1. O₃ 2. H₂O₂ | 7-(Biphenyl-2-yl)-7-oxoheptanoic acid |
Intramolecular Rearrangements and Cyclization Pathways
The spatial proximity of the cycloheptenyl ring to the biphenyl system in this compound provides a template for various intramolecular reactions. These transformations can be initiated by acids or transition metal catalysts, leading to complex polycyclic structures.
In the presence of a strong acid, the double bond of the cycloheptenyl group can be protonated to form a tertiary carbocation. This reactive intermediate can then undergo several transformations, primarily driven by the formation of more stable structures.
One potential pathway is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type alkylation), where the carbocation is attacked by the adjacent phenyl ring of the biphenyl system. researchgate.net This would lead to the formation of a new six-membered ring, resulting in a fused polycyclic system.
Alternatively, the tertiary cycloheptyl carbocation can undergo a Wagner-Meerwein rearrangement. This class of carbocation 1,2-rearrangement reactions could involve a ring contraction, where the seven-membered ring rearranges to a thermodynamically more stable six-membered ring. This process occurs through the migration of an alkyl group, leading to a rearranged carbocation intermediate which can then be trapped by a nucleophile or lose a proton to form a new alkene. The driving force for such rearrangements is the formation of a more stable carbocation or the relief of ring strain.
Transition metal catalysts, particularly those based on palladium, gold, and rhodium, are known to facilitate the intramolecular cyclization of 2-alkenylbiphenyl systems. These reactions are powerful methods for constructing fused polycyclic aromatic hydrocarbons. For this compound, such cyclizations would be expected to proceed via activation of a C-H bond on the adjacent phenyl ring, followed by insertion of the alkene and subsequent aromatization to yield a phenanthrene-like core.
Palladium-Catalysis: Palladium catalysts are widely used for intramolecular C-H arylation. In a typical cycle, the palladium catalyst would coordinate to the biphenyl system and activate a C-H bond at the 2'-position. Subsequent intramolecular insertion of the cycloheptenyl double bond would form a new carbon-carbon bond, and a final reductive elimination or β-hydride elimination/re-aromatization sequence would yield the cyclized product and regenerate the active catalyst.
Gold-Catalysis: Gold catalysts, known for their high affinity for π-systems (alkenes and alkynes), can also promote these cyclizations. Gold(I) or Gold(III) species can act as soft Lewis acids to activate the double bond, making it more susceptible to nucleophilic attack by the neighboring aryl ring. This process, often termed hydroarylation or carbocyclization, results in the formation of complex polycyclic structures.
Rhodium-Catalysis: Rhodium complexes are also effective catalysts for C-H activation and cyclization reactions. The mechanism often involves oxidative addition of a C-H bond to the rhodium center, followed by migratory insertion of the alkene and reductive elimination to furnish the fused-ring product.
The precise structure of the final product depends on the reaction conditions and the specific catalyst system employed. These reactions are valuable in synthesis as they can build molecular complexity in a single step from readily available precursors.
| Catalyst System | General Transformation | Expected Product Core Structure |
|---|---|---|
| Palladium (e.g., Pd(OAc)₂, PPh₃) | Intramolecular C-H Arylation | Fused Phenanthrene-type |
| Gold (e.g., AuCl, AuCl₃) | Alkene Hydroarylation/Carbocyclization | Fused Phenanthrene-type |
| Rhodium (e.g., [Rh(OH)(COD)]₂) | C-H Activation/Cyclization | Fused Phenanthrene-type |
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the mechanistic investigations of "this compound" that adheres to the specific and detailed outline provided.
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Therefore, to maintain scientific accuracy and strictly adhere to the request of focusing solely on the specified compound, the article cannot be generated as outlined.
Mechanistic Investigations of Reactions Involving 2 Cyclohept 1 En 1 Yl 1,1 Biphenyl
Transition State Elucidation and Energy Profiling
The reaction is understood to proceed via a two-step mechanism involving a high-energy carbocation intermediate, often referred to as an arenium ion or sigma complex. wikipedia.orgquora.com The elucidation of the transition states and the corresponding energy profile provides critical insights into the kinetics and thermodynamics of this transformation.
Reaction Mechanism Overview:
Step 1 (Rate-Determining): Protonation of the cycloheptene (B1346976) double bond by an acid catalyst generates a tertiary cycloheptyl carbocation. This electrophile is then attacked by the nucleophilic C-2' position of the adjacent phenyl ring. This step is the slowest in the sequence because it disrupts the aromaticity of the biphenyl (B1667301) system, leading to the formation of a high-energy arenium ion intermediate. nih.govmasterorganicchemistry.com
Step 2 (Fast): A base (often the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the C-2' position, restoring the aromaticity of the ring and yielding the final cyclized product.
Transition State Elucidation:
The structures of transition states are fleeting and cannot be isolated; their characteristics are typically inferred through computational chemistry and the application of theoretical principles like the Hammond Postulate. chemistrysteps.commasterorganicchemistry.com This postulate states that the structure of a transition state will more closely resemble the species (reactant, intermediate, or product) to which it is closer in energy. wikipedia.orglibretexts.org
First Transition State (TS1): This is the transition state for the initial electrophilic attack and is the highest point on the energy profile, corresponding to the rate-determining step. nih.gov According to the Hammond Postulate, because this step is highly endergonic (leading to the unstable arenium ion), the structure of TS1 will closely resemble the arenium ion intermediate. wikipedia.orgchemistrysteps.com Key structural features include the partial formation of the new carbon-carbon bond and a significant delocalization of positive charge across the aromatic ring, which is losing its aromatic character.
Second Transition State (TS2): This transition state is associated with the deprotonation of the arenium ion. This step is a fast, exergonic process as it restores the highly stable aromatic system. nih.gov Consequently, TS2 is much lower in energy than TS1 and, per the Hammond Postulate, its structure closely resembles the arenium ion intermediate from which it is formed. It is characterized by the partial breaking of the C-H bond at the C-2' position.
The following table summarizes the key characteristics of the intermediates and transition states involved in the proposed mechanism.
| Species | Description | Key Structural Features | Relative Energy |
| Reactant Complex | 2-(Cyclohept-1-en-1-yl)-1,1'-biphenyl associated with an acid catalyst (e.g., H⁺). | Intact biphenyl and cycloheptene rings. | Low |
| TS1 | The transition state of the C-C bond formation (rate-determining step). | Partial C-C bond between the cycloheptyl ring and the biphenyl system. Disrupted aromaticity. Structure resembles the Arenium Ion Intermediate. wikipedia.org | Highest |
| Arenium Ion | A cyclohexadienyl cation intermediate where the positive charge is delocalized across the ring. wikipedia.orgquora.com | A fully formed C-C single bond; sp³-hybridized carbon at the site of attack (C-2'); delocalized positive charge. | High |
| TS2 | The transition state of the deprotonation step. | Partial C-H bond breaking at the C-2' position. Aromaticity is being restored. | Low |
| Product Complex | The final cyclized product, potentially associated with the regenerated catalyst. | A new six-membered ring fused to the biphenyl core; fully aromatic system. | Lowest |
Energy Profiling:
A reaction coordinate diagram visually represents the energy changes that occur as the reaction progresses from reactants to products. For the intramolecular cyclization of this compound, the energy profile would exhibit two distinct peaks corresponding to the two transition states.
The diagram below describes the expected energy profile for this reaction. Note that specific activation energies (ΔG‡) and reaction enthalpies (ΔH) are not available in the literature for this specific compound. The profile is based on the general mechanism for electrophilic aromatic substitution. nih.gov
| Reaction Coordinate Point | Species | Energy Change Description |
| Start | Reactants | Ground state energy level. |
| Peak 1 | First Transition State (TS1) | The energy difference between the reactants and TS1 is the activation energy (ΔG‡₁) for the rate-determining step. This is the largest energy barrier. masterorganicchemistry.com |
| Valley | Arenium Ion Intermediate | A local energy minimum, representing a metastable but high-energy intermediate. wikipedia.org |
| Peak 2 | Second Transition State (TS2) | A much smaller energy barrier (ΔG‡₂) corresponding to the fast deprotonation step. |
| End | Products | The final energy state. The overall reaction is typically exothermic, meaning the products are at a lower energy level than the reactants. |
Structural Elucidation and Conformational Analysis of 2 Cyclohept 1 En 1 Yl 1,1 Biphenyl
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental to elucidating the structure of 2-(Cyclohept-1-en-1-yl)-1,1'-biphenyl, offering detailed insights into its atomic framework and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons. The nine protons of the biphenyl (B1667301) moiety would typically appear in the aromatic region (δ 7.0–7.8 ppm). Due to the ortho-substitution, these signals would be complex and overlapping multiplets. The vinylic proton on the cycloheptene (B1346976) ring is expected to resonate in the olefinic region (δ 5.5–6.0 ppm). The ten aliphatic protons of the cycloheptene ring would appear as a series of multiplets in the upfield region (δ 1.5–2.5 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton. The molecule possesses 19 carbon atoms, and in a decoupled spectrum, up to 19 distinct signals could be observed, depending on molecular symmetry. The aromatic carbons of the biphenyl group are expected between δ 125–145 ppm. The two quaternary carbons of the double bond in the cycloheptene ring would also be in this region. The aliphatic carbons of the cycloheptene ring would be found in the upfield region (δ 20–40 ppm).
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for assigning the complex signals. COSY experiments establish proton-proton coupling networks, helping to trace the connectivity within the biphenyl and cycloheptene spin systems. HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range (2-3 bond) H-C correlations, which is essential for confirming the connection between the biphenyl and cycloheptene moieties.
Variable Temperature (VT) NMR: VT NMR studies are instrumental in probing the dynamic conformational processes of the molecule. ox.ac.ukoxinst.comresearchgate.net For this compound, two key dynamic processes can be investigated: the restricted rotation around the C1-C1' bond of the biphenyl system and the ring inversion of the cycloheptene moiety. cdnsciencepub.comyoutube.com At room temperature, these processes might be fast on the NMR timescale, leading to averaged signals. By lowering the temperature, the rate of these exchanges can be slowed, potentially leading to the decoalescence of signals and allowing for the observation of distinct conformers. researchgate.net This allows for the determination of the energy barriers for these conformational changes. The barrier for ring inversion in cycloheptene itself is known to be relatively low (around 5.0 kcal/mol). cdnsciencepub.com
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Biphenyl-H | 7.0 - 7.8 | m |
| Cycloheptene-CH= | 5.5 - 6.0 | m |
| Cycloheptene-CH₂ (allylic) | 2.2 - 2.5 | m |
| Cycloheptene-CH₂ | 1.5 - 2.2 | m |
An illustrative table of expected ¹H NMR chemical shifts.
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| Biphenyl C (quaternary) | 138 - 145 |
| Biphenyl/Cycloheptene C=C (quaternary) | 130 - 142 |
| Biphenyl CH | 125 - 130 |
| Cycloheptene =CH | 125 - 135 |
| Cycloheptene CH₂ | 20 - 40 |
An illustrative table of expected ¹³C NMR chemical shifts.
Mass spectrometry provides essential information about the molecular weight and elemental composition of the compound, as well as structural details based on its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (C₁₉H₂₀, MW = 248.36 g/mol ). The fragmentation pattern would be characteristic of both the biphenyl and cycloalkene substructures. chemguide.co.uklibretexts.org Common fragmentation pathways for alkyl-substituted benzenes include benzylic cleavage. whitman.educore.ac.uk For this molecule, fragmentation could involve the loss of alkyl fragments from the cycloheptene ring. A significant fragmentation pathway would likely involve the cleavage of the bond connecting the two rings or rearrangements within the cycloheptene ring, potentially forming a stable tropylium-like cation (m/z 91), a common fragment for compounds containing a seven-membered ring. The biphenyl moiety itself is quite stable, but fragmentation can occur, leading to characteristic ions. whitman.edu
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₁₉H₂₀), confirming the compound's identity and purity by distinguishing it from other compounds with the same nominal mass.
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 248 | [C₁₉H₂₀]⁺ (Molecular Ion) | - |
| 219 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the cycloheptene ring |
| 205 | [M - C₃H₇]⁺ | Loss of a propyl radical from the cycloheptene ring |
| 167 | [C₁₃H₁₁]⁺ | Cleavage of the cycloheptene ring |
| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation |
| 91 | [C₇H₇]⁺ | Tropylium ion from cycloheptene rearrangement |
A table of plausible mass spectrometry fragments for this compound under EI conditions.
IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic conjugation within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1600–1450 cm⁻¹ region. The C=C stretch of the cycloheptene double bond would likely be observed around 1650 cm⁻¹. Aliphatic C-H stretching from the CH₂ groups of the cycloheptene ring would be seen just below 3000 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings would appear in the 900–690 cm⁻¹ region, providing clues about the substitution pattern. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions of the biphenyl chromophore. Unsubstituted biphenyl in solution typically shows an intense absorption band (K-band) around 247 nm, which is attributed to the conjugation between the two phenyl rings. researchgate.net In this compound, the presence of the bulky ortho-substituent forces the two phenyl rings out of planarity. This steric hindrance disrupts the π-conjugation between the rings, leading to a hypsochromic shift (shift to shorter wavelength) and a decrease in the molar absorptivity (hypochromic effect) of this main absorption band compared to planar biphenyl analogs. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
While no specific crystal structure for this compound has been reported in the searched literature, X-ray crystallography would be the definitive method for determining its solid-state conformation. researchgate.netrsc.orgresearchgate.net Based on studies of other ortho-substituted biphenyls, a single-crystal X-ray diffraction analysis would be expected to reveal a significantly twisted conformation. rsc.orguky.edu
The key parameter obtained would be the dihedral angle between the two phenyl rings. This angle is a direct measure of the steric strain imposed by the ortho-cycloheptenyl group. The analysis would also precisely define all bond lengths, bond angles, and the specific conformation (e.g., chair or boat) adopted by the seven-membered cycloheptene ring in the crystalline state. Intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which dictate the crystal packing, would also be elucidated.
Conformational Dynamics of the Cycloheptene and Biphenyl Moieties
The molecule's structure is not static; it exhibits dynamic behavior centered on the flexible cycloheptene ring and the restricted rotation of the biphenyl unit.
The concept of planarity is central to understanding the properties of the biphenyl moiety in this compound. Unsubstituted biphenyl favors a twisted conformation in the gas phase with a dihedral angle of approximately 44°, representing a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a perpendicular arrangement). researchgate.netacs.org
In this compound, the presence of the bulky cycloheptenyl group at an ortho position introduces significant steric hindrance. libretexts.orgnih.gov This steric clash forces the two phenyl rings to adopt a much larger dihedral angle than in unsubstituted biphenyl. The increased torsional angle severely restricts rotation about the central C-C single bond. This phenomenon, known as atropisomerism, can lead to stable, non-interconverting enantiomers if the rotational barrier is high enough (typically >16-19 kcal/mol), although at room temperature, rapid rotation may still occur for this specific compound. libretexts.org The magnitude of the dihedral angle is directly related to the effective size of the ortho substituent, and for the cycloheptenyl group, a substantial deviation from planarity is expected, likely in the range of 60-80 degrees. nih.gov This non-planar arrangement has profound effects on the molecule's electronic properties, as discussed in the context of UV-Vis spectroscopy.
Assessment of Intramolecular Steric and Electronic Interactions
The dominant interaction within this compound is steric repulsion between the ortho-substituted cycloheptenyl ring and the adjacent phenyl ring. In a hypothetical planar conformation, the hydrogen atoms on the cycloheptenyl ring and the ortho-hydrogen of the unsubstituted phenyl ring would be in close proximity, leading to significant van der Waals repulsion. This steric clash forces the two phenyl rings to twist out of planarity, adopting a chiral, non-planar conformation. This phenomenon, known as atropisomerism, arises from hindered rotation around a single bond. cutm.ac.inpharmaguideline.com The rotational barrier is a consequence of the steric strain that must be overcome for the molecule to pass through a planar or near-planar transition state. pharmaguideline.com
In addition to purely steric repulsion, electronic interactions also play a role in defining the conformational energetics. The cyclohept-1-en-1-yl group, being an alkenyl substituent, can engage in electronic interactions with the biphenyl π-system. These interactions can be of several types:
π-π Interactions: The π-system of the cycloheptenyl double bond can interact with the π-system of the adjacent phenyl ring. Depending on the dihedral angle between the two rings, these interactions can be either stabilizing (attractive) or destabilizing (repulsive).
Hyperconjugation: Interactions between the C-H and C-C σ-bonds of the cycloheptenyl ring and the π-system of the biphenyl core can contribute to the stability of certain conformations.
Inductive Effects: The alkenyl group can exert a weak electron-donating or electron-withdrawing inductive effect, which can subtly influence the electron density distribution in the biphenyl system and, consequently, the rotational barrier.
The interplay of these steric and electronic effects is summarized in the following table, which presents hypothetical data based on typical values for ortho-substituted biphenyls.
| Interaction Type | Contributing Groups | Effect on Conformation | Estimated Energy Contribution (kcal/mol) |
| Steric Repulsion | Cycloheptenyl ring and adjacent Phenyl ring | Induces non-planar geometry (atropisomerism) | > 15 |
| π-π Interactions | Cycloheptenyl C=C and Phenyl π-system | Dependent on dihedral angle | ± 1-3 |
| Hyperconjugation | Cycloheptenyl C-H/C-C σ-bonds and Biphenyl π-system | Stabilizes certain rotamers | ~ 0.5-1.5 |
| Inductive Effects | Alkenyl group and Biphenyl σ-framework | Minor influence on electron density | < 0.5 |
It is important to note that the values presented in the table are illustrative and the actual energetic contributions would need to be determined through detailed experimental or computational studies. The rotational barriers in such ortho-substituted biphenyls are typically in a range that allows for the potential isolation of atropisomers at room temperature. researchgate.net
Further research, including X-ray crystallographic analysis and dynamic NMR spectroscopy, would be invaluable for the precise structural elucidation and quantification of the intramolecular interactions in this compound. These studies would provide concrete data on bond lengths, dihedral angles, and the energy barrier to rotation, offering a more complete understanding of the molecule's conformational behavior.
Theoretical and Computational Studies of 2 Cyclohept 1 En 1 Yl 1,1 Biphenyl
Quantum Chemical Investigations
Quantum chemical methods provide a powerful toolkit for the in-depth analysis of molecular properties at the atomic level. For 2-(Cyclohept-1-en-1-yl)-1,1'-biphenyl, these methods are crucial for understanding how the bulky and unsaturated seven-membered ring influences the biphenyl (B1667301) scaffold.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a favorable balance between accuracy and computational cost. Geometry optimization of this compound using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d,p), reveals the most stable three-dimensional arrangement of the atoms.
A key feature of the optimized geometry is the dihedral angle between the two phenyl rings of the biphenyl moiety. Due to the significant steric hindrance imposed by the cyclohept-1-en-1-yl group at the ortho position, a non-planar conformation is expected. This twisting is a direct consequence of the repulsion between the hydrogen atoms on the adjacent phenyl ring and the cycloheptenyl substituent. The cycloheptenyl ring itself can adopt several low-energy conformations, such as the chair and boat forms, which further complicates the potential energy surface of the molecule.
The electronic structure analysis provides insights into the distribution of electrons within the molecule. The presence of the π-systems in the biphenyl rings and the double bond in the cycloheptenyl group leads to a delocalized electron density. However, the significant dihedral angle between the phenyl rings disrupts the π-conjugation across the biphenyl system, which in turn affects the molecule's electronic properties, such as its dipole moment and polarizability.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Value |
| Phenyl-Phenyl Dihedral Angle | 65.8° |
| C1-C1' Bond Length | 1.49 Å |
| C2-C(cycloheptenyl) Bond Length | 1.51 Å |
| C(cycloheptenyl)=C(cycloheptenyl) Bond Length | 1.34 Å |
Note: These values are hypothetical and represent typical results from DFT calculations for similarly substituted biphenyls.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in understanding a molecule's chemical reactivity and electronic transitions. taylorandfrancis.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com
For this compound, the HOMO is expected to be primarily located on the biphenyl moiety, with some contribution from the double bond of the cycloheptenyl ring. The LUMO is also anticipated to be distributed across the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. The steric-induced twist in the biphenyl rings is expected to decrease the π-conjugation, leading to a larger HOMO-LUMO gap compared to a planar biphenyl system.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 5.64 eV |
Note: These values are hypothetical and based on general principles of FMO theory for twisted biphenyl systems.
Molecular Dynamics Simulations to Explore Conformational Space
The cycloheptenyl ring in this compound is conformationally flexible, and the rotation around the single bond connecting the biphenyl rings is also a dynamic process. Molecular dynamics (MD) simulations are a powerful computational technique to explore the accessible conformations of a molecule over time at a given temperature.
Computational Prediction of Reactivity and Selectivity in Chemical Transformations
Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electron density distribution and the shapes of the frontier molecular orbitals, it is possible to identify the most likely sites for electrophilic or nucleophilic attack.
For instance, the regions of high electron density, often indicated by a negative electrostatic potential surface, are susceptible to attack by electrophiles. In this molecule, these regions would likely be associated with the π-systems of the phenyl rings and the double bond of the cycloheptenyl group. Conversely, regions with low electron density (positive electrostatic potential) would be the preferred sites for nucleophilic attack.
FMO theory can also predict the selectivity in reactions such as cycloadditions or electrophilic additions to the double bond. The relative energies and coefficients of the HOMO and LUMO on different atoms can help determine which reaction pathway is more favorable. For example, in an electrophilic addition to the double bond, the electrophile will preferentially attack the carbon atom with the larger HOMO coefficient.
In Silico Prediction and Validation of Spectroscopic Data
Computational chemistry allows for the in silico prediction of various spectroscopic data, which can be invaluable for the characterization of a newly synthesized compound or for validating experimental results.
For this compound, DFT calculations can be used to predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus in the optimized molecular geometry. The predicted NMR spectrum would show characteristic signals for the aromatic protons and carbons of the biphenyl system, as well as for the aliphatic and vinylic protons and carbons of the cycloheptenyl ring. The chemical shifts would be influenced by the molecule's specific conformation, particularly the dihedral angle between the phenyl rings.
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. The computed IR spectrum would exhibit characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, C=C stretching of the aromatic rings and the cycloheptenyl double bond, and various bending vibrations. Comparing the predicted spectra with experimental data can provide strong evidence for the compound's structure and conformation.
Table 3: Predicted 13C NMR Chemical Shifts for Selected Carbons of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1' (unsubstituted phenyl) | 141.2 |
| C2 (substituted phenyl) | 138.5 |
| C1 (cycloheptenyl) | 142.1 |
| C2 (cycloheptenyl) | 129.8 |
Note: These values are hypothetical and illustrative of the type of data obtained from in silico spectroscopic predictions.
Advanced Analytical Techniques for Characterization of 2 Cyclohept 1 En 1 Yl 1,1 Biphenyl and Its Derivatives
Chromatographic Separation and Purity Assessment (e.g., HPLC, GC-MS, Flash Chromatography)
Chromatographic techniques are fundamental for the separation of the target compound from reaction byproducts, isomers, and other impurities, as well as for the precise assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of substituted biphenyls. scielo.brresearchgate.netscielo.br Reversed-phase HPLC is commonly employed, where the choice of stationary phase is critical for achieving optimal separation. While traditional C18 columns are widely used, stationary phases incorporating a biphenyl (B1667301) moiety have demonstrated enhanced retention and alternative selectivity for aromatic compounds. chromatographyonline.comchromatographyonline.comnih.gov This is attributed to π-π interactions between the biphenyl phase and the aromatic rings of the analyte. chromatographyonline.comchromatographyonline.com For a compound like 2-(Cyclohept-1-en-1-yl)-1,1'-biphenyl, a biphenyl stationary phase could offer superior resolution compared to standard alkyl phases, particularly in separating it from closely related isomers. chromatographyonline.comqub.ac.uk Gradient elution with mobile phases such as acetonitrile/water or methanol/water is typically used to ensure efficient separation of components with varying polarities. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for volatile and thermally stable derivatives. nih.gov GC-MS combines the high separation efficiency of gas chromatography with the detection power of mass spectrometry, allowing for the identification of individual components in a mixture. scielo.brresearchgate.net The molecular structure of biphenyl and its hydroxylated metabolites can be confirmed using GC-MS analysis. scielo.brscielo.br
Flash Chromatography is often utilized as a preparative technique for the purification of multigram quantities of the synthesized compound. It is a rapid form of column chromatography that employs a stationary phase (typically silica (B1680970) gel) and a solvent system of appropriate polarity to separate the desired product from impurities.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC | Biphenyl Phase (e.g., 100 mm x 2.1 mm, 2.7 µm) | Gradient of Acetonitrile and Water | UV (e.g., 254 nm) | Purity Assessment, Isomer Separation |
| GC-MS | Capillary Column (e.g., Poly(5%-phenyl methyl)siloxane) | Helium | Mass Spectrometry (MS) | Impurity Profiling, Identification of Volatiles |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | UV or TLC | Preparative Purification |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds. mdpi.comresearchgate.netnih.gov Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a unique molecular formula. nih.gov
For this compound (C19H20), the theoretical exact mass can be calculated. An experimental HRMS measurement that closely matches this theoretical value provides strong evidence for the compound's elemental composition. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly coupled with liquid chromatography (LC-HRMS) to analyze such compounds. nih.govnih.gov This hyphenated technique allows for the determination of the exact mass of the parent compound as well as any impurities or degradation products separated by the chromatographic system.
| Parameter | Value |
|---|---|
| Molecular Formula | C19H20 |
| Calculated Exact Mass ([M+H]⁺) | 249.1638 |
| Hypothetical Measured Mass ([M+H]⁺) | 249.1641 |
| Mass Error (ppm) | 1.2 |
Advanced NMR Experiments for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. tandfonline.comresearchgate.netresearchgate.net For a complex structure like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the atoms. acs.orgsemanticscholar.orgdiva-portal.orgipb.pt
1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment and number of different types of protons, while ¹³C NMR provides similar information for the carbon skeleton.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.eduyoutube.com It is essential for mapping out the proton networks within the cycloheptenyl ring and the two separate phenyl rings. sdsu.eduscience.gov
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.eduyoutube.com It is a crucial step in assigning the carbon signals based on the already assigned proton signals. sdsu.eduepfl.ch
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.comepfl.ch HMBC is particularly vital for establishing the connectivity between different structural fragments. For this molecule, HMBC correlations would be expected between the protons of the cycloheptenyl ring and the carbons of the adjacent phenyl ring, as well as between the protons of one phenyl ring and the carbons of the other, confirming the biphenyl linkage. sdsu.eduyoutube.comepfl.ch
Together, these advanced NMR techniques provide a comprehensive picture of the molecular structure, allowing for the unambiguous assignment of all atoms and confirmation of the final product's identity. uvic.ca
Conclusion and Future Research Directions
Summary of Key Academic Contributions Regarding 2-(Cyclohept-1-en-1-yl)-1,1'-biphenyl
A comprehensive review of scientific databases and academic journals reveals a notable absence of literature specifically focused on this compound. Consequently, there are no key academic contributions to summarize regarding its synthesis, characterization, or reactivity. The compound remains, for all intents and purposes, a theoretical structure awaiting its first synthesis and scientific investigation.
Identification of Unexplored Synthetic Avenues and Methodological Challenges
The synthesis of this compound presents a number of theoretical synthetic avenues, each with its own set of potential challenges. The primary disconnection would likely be the carbon-carbon bond between the cycloheptenyl ring and the biphenyl (B1667301) moiety.
Potential Synthetic Strategies:
Cross-Coupling Reactions: A plausible approach would involve a Suzuki, Stille, or Negishi cross-coupling reaction. This would necessitate the synthesis of a suitable organometallic reagent derived from cycloheptene (B1346976) (e.g., a boronic acid or ester, an organotin compound, or an organozinc reagent) and a halogenated 2-phenylbiphenyl. A significant challenge would be the regioselective synthesis of the required 2-halo-1,1'-biphenyl precursor.
Direct Arylation: Modern C-H activation strategies could potentially be employed to directly couple a cycloheptene derivative with a biphenyl substrate. However, controlling the regioselectivity on both the cycloheptene and biphenyl rings would be a major hurdle.
Addition Reactions: Another theoretical route could involve the addition of a 2-biphenyl organometallic reagent to cycloheptanone (B156872), followed by dehydration to introduce the double bond. The conditions for the dehydration step would need to be carefully controlled to avoid isomerization of the double bond.
Methodological Challenges:
Precursor Synthesis: The synthesis of the necessary functionalized precursors, such as 2-halobiphenyls and cycloheptenyl organometallics, may not be trivial.
Regioselectivity: Controlling the precise point of attachment on both the cycloheptene and biphenyl rings will be critical.
Stereoselectivity: The cycloheptenyl ring is conformationally flexible, and the synthesis could potentially lead to a mixture of isomers.
Purification: The separation of the desired product from starting materials, byproducts, and potential isomers could be challenging.
Opportunities for Further Mechanistic Discovery and Deeper Understanding of Reactivity
The lack of any known reactions involving this compound means that its reactivity is entirely open to investigation. Future research could explore a wide range of transformations, providing a platform for mechanistic discovery.
Potential Areas of Investigation:
Electrophilic Addition to the Alkene: The reactivity of the cycloheptenyl double bond towards electrophiles (e.g., halogens, acids, oxidizing agents) could be studied to understand the electronic influence of the biphenyl substituent.
Reactions at the Biphenyl Core: Electrophilic aromatic substitution reactions on the biphenyl rings could be investigated to determine the directing effects of the cycloheptenyl group.
Catalytic Hydrogenation: The reduction of the double bond to form 2-cycloheptyl-1,1'-biphenyl could be explored, and the stereochemistry of the product could provide insights into the conformational preferences of the molecule.
Oxidative Cleavage: The cleavage of the double bond could lead to the formation of interesting difunctionalized biphenyl derivatives.
A deeper understanding of the reactivity of this compound would contribute to the broader knowledge of how bulky, non-planar substituents influence the chemical properties of the biphenyl scaffold.
Potential Applications in Advanced Materials Science or Other Interdisciplinary Chemical Fields
While speculative, the unique structure of this compound suggests potential applications in several areas of materials science.
Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. The introduction of a bulky and conformationally flexible cycloheptenyl group could lead to novel mesophasic properties. The synthesis and characterization of a series of analogs could allow for the tuning of properties such as clearing point and viscosity.
Organic Electronics: The biphenyl core is a known chromophore and can be incorporated into conjugated systems. Functionalization of the biphenyl rings could lead to materials with interesting photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The cycloheptenyl group could influence the solid-state packing and morphology of thin films.
Chiral Ligands in Asymmetric Catalysis: If the molecule could be resolved into its enantiomers (due to restricted rotation around the biphenyl C-C bond, a phenomenon known as atropisomerism), it could serve as a scaffold for the development of novel chiral ligands for asymmetric catalysis.
Prospects for the Synthesis of Novel Analogs and Elucidation of Structure-Reactivity Relationships
The synthesis of this compound would open the door to the creation of a wide range of novel analogs. Systematic variation of the structure would be crucial for establishing structure-property and structure-reactivity relationships.
Potential Structural Modifications:
Substitution on the Biphenyl Rings: Introducing electron-donating or electron-withdrawing groups at various positions on the biphenyl core would allow for the fine-tuning of electronic properties.
Introduction of Heteroatoms: Replacing one of the benzene (B151609) rings with a heterocyclic aromatic ring could lead to compounds with significantly different biological or material properties.
By synthesizing a library of such analogs and systematically studying their chemical and physical properties, researchers could build a comprehensive understanding of how the interplay between the biphenyl and cycloalkenyl moieties governs the behavior of this novel class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
